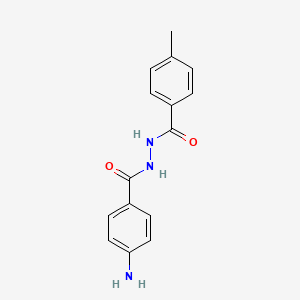

4-amino-N'-(4-methylbenzoyl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

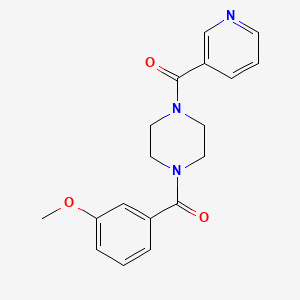

Overview

Description

Synthesis Analysis

The synthesis of benzohydrazide derivatives often involves the reaction of hydrazides with various benzoyl chlorides under specific conditions to yield the target compound. For example, 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide was synthesized using methyl salicylate as the starting material, with microwave-aided hydrazinolysis followed by acylation using 4-fluorobenzoyl chloride at low temperature (Santosa et al., 2019).

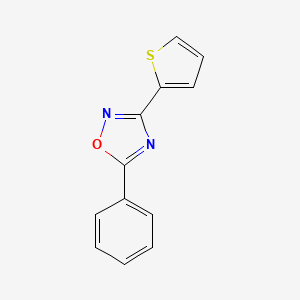

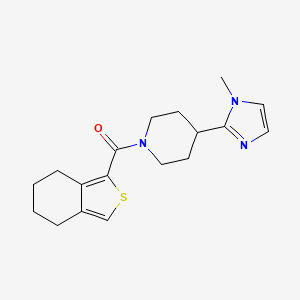

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is characterized by detailed crystallographic studies. For instance, the molecular structure of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomeric compounds have been elucidated, revealing complex hydrogen-bonded structures (Portilla et al., 2007).

Chemical Reactions and Properties

Benzohydrazide derivatives undergo various chemical reactions, forming different structures and complexes. The synthesis and characterization of 4-amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide and its metal complexes highlight the reactivity and coordination properties of these compounds (Anarado et al., 2023).

Physical Properties Analysis

Physical properties, such as crystalline structure and solubility, are key aspects of benzohydrazide derivatives. The crystallography of these compounds reveals significant details about their stability, hydrogen bonding, and molecular arrangement, which are critical for understanding their behavior in different environments.

Chemical Properties Analysis

The chemical properties of benzohydrazide derivatives are influenced by their molecular structure, which determines their reactivity, binding affinity, and potential applications in catalysis, material science, and pharmaceuticals. The analysis of vibrational spectroscopy and molecular docking studies, for instance, provides insights into the compound's interaction with biological targets (Maheswari & Manjula, 2016).

Scientific Research Applications

Anticonvulsant Activity

Research has shown that derivatives of 4-aminobenzamides, which share structural similarities with 4-amino-N'-(4-methylbenzoyl)benzohydrazide, exhibit significant anticonvulsant effects. These compounds were tested in mice against seizures induced by electroshock and pentylenetetrazole, with some showing potent activity comparable to that of phenobarbital and phenytoin in the same assays (Clark et al., 1984).

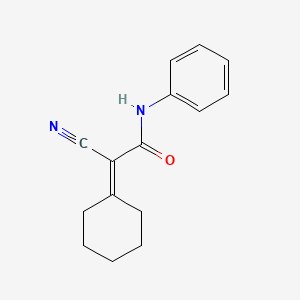

Anticancer Applications

Novel 2-(4-aminophenyl)benzothiazoles, structurally related to 4-amino-N'-(4-methylbenzoyl)benzohydrazide, have been identified for their potent and selective antitumor properties. Amino acid conjugation to the exocyclic primary amine function has been explored to overcome the limitations posed by drug lipophilicity, showing promising results in preclinical evaluations for anticancer efficacy (Bradshaw et al., 2002).

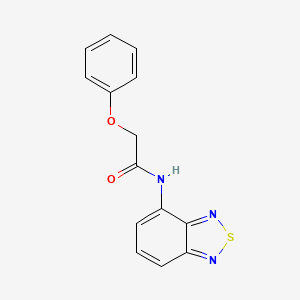

Antimicrobial and Antitubercular Activities

Synthesized derivatives of 4-aminobenzohydrazide hydrazones have shown potential in vitro activities against various viral strains, including HIV, HSV, and Coxsackie virus, as well as antimycobacterial activity against Mycobacterium tuberculosis. The synthesized compounds also displayed significant anticancer activity and cytotoxicity screening on various cell lines, highlighting their potential as versatile therapeutic agents (Çıkla, 2010).

Structural Analysis

The structural analysis of compounds related to 4-amino-N'-(4-methylbenzoyl)benzohydrazide, such as di-2-pyridyl ketone p-aminobenzoylhydrazone hydrate, has provided insights into their molecular configuration. These analyses are crucial for understanding the interactions and binding mechanisms that contribute to their biological activities (Bakir & Green, 2002).

Safety and Hazards

properties

IUPAC Name |

N'-(4-aminobenzoyl)-4-methylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10-2-4-11(5-3-10)14(19)17-18-15(20)12-6-8-13(16)9-7-12/h2-9H,16H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYOVTMACFFCNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N'-(4-methylbenzoyl)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5508874.png)

![1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5508884.png)

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)

![3-methyl-1H-pyrazole-4,5-dione 4-[(2-chloro-3-pyridinyl)hydrazone]](/img/structure/B5508898.png)

![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)

![4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)

![2-{1-[2-(4-morpholinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5508920.png)

![{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)

![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)